N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3OS/c23-18-7-8-19-20(14-18)28-22(25-19)26(15-17-10-12-24-13-11-17)21(27)9-6-16-4-2-1-3-5-16/h1-14H,15H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLWCZNUMCVYCW-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.
Attachment of the Pyridinylmethyl Group: The benzothiazole intermediate is then reacted with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the N-(pyridin-4-ylmethyl)benzothiazole derivative.
Formation of the Cinnamamide Moiety: The final step involves the coupling of the N-(pyridin-4-ylmethyl)benzothiazole derivative with cinnamoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s benzothiazole and cinnamamide moieties are susceptible to oxidation under controlled conditions. For example:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Notes |
|---|---|---|---|
| Benzothiazole ring oxidation | H<sub>2</sub>O<sub>2</sub>, Fe(II) catalysts | Sulfoxide or sulfone derivatives | Selective oxidation of sulfur in the thiazole ring |
| Cinnamamide alkene oxidation | KMnO<sub>4</sub> (acidic) | Epoxidation or diol formation | pH-dependent regioselectivity |
These reactions are leveraged to modify the compound’s electronic properties or enhance solubility for biological studies.
Hydrolysis Reactions
Hydrolysis of the amide bond or fluorinated aromatic system is observed under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Notes |
|---|---|---|---|
| Amide bond cleavage | 6M HCl, reflux | 6-fluorobenzo[d]thiazol-2-amine + cinnamic acid derivatives | Requires prolonged heating |
| Defluorination | NaOH (aq.), 80°C | Hydroxybenzo[d]thiazole derivatives | Competing ring-opening possible |
Hydrolysis pathways are critical for prodrug activation or metabolite analysis in pharmacokinetic studies.
Amide Coupling and Functionalization
The cinnamamide group participates in coupling reactions to generate derivatives with enhanced bioactivity:
The Ru-catalyzed method enables regioselective C–N bond formation without external oxidants, releasing N<sub>2</sub> as a byproduct .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 6-fluorobenzo[d]thiazole ring undergoes NAS with nucleophiles:
Such substitutions are pivotal for structure-activity relationship (SAR) studies in drug discovery.
Photochemical Reactions
The cinnamamide’s conjugated double bond enables [2+2] cycloaddition under UV light:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Notes |
|---|---|---|---|
| UV-induced dimerization | 254 nm UV, acetone solvent | Cyclobutane-linked dimers | Reversible under heat |
Photoreactivity is exploited in materials science for crosslinking applications.
Reductive Transformations
The nitro groups (if present in analogs) or unsaturated bonds are reduced selectively:
Reductive pathways are utilized to modulate compound polarity or explore metabolite pathways.
Acid-Base Reactivity
The pyridine nitrogen and amide groups confer pH-dependent solubility and coordination properties:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Notes |
|---|---|---|---|
| Protonation | HCl (g), ether | Hydrochloride salt formation | Improves crystallinity |
| Deprotonation | NaH, THF | Metal-coordinated complexes | Stabilizes reactive intermediates |
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a benzothiazole ring , a pyridinylmethyl group , and a cinnamamide moiety . The synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Ring : This is achieved through cyclization of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.
- Attachment of the Pyridinylmethyl Group : The intermediate benzothiazole is reacted with pyridine-4-carboxaldehyde, often using reducing agents like sodium borohydride to form the final product.
Anticancer Properties
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide has been investigated for its potential anticancer properties. Studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells. For instance:
- Cytotoxicity : The compound shows promising cytotoxic activity, with IC50 values indicating effective inhibition of cancer cell proliferation.
- Mechanism of Action : It has been shown to induce apoptosis through mitochondrial pathway activation, increasing pro-apoptotic factors like p53 and Bax while decreasing anti-apoptotic factors such as Bcl2 .
Fluorescent Probes
The presence of the benzothiazole ring in the structure makes this compound a candidate for use as a fluorescent probe in biological imaging. Its ability to fluoresce can be utilized for tracking cellular processes or studying biological interactions at the molecular level.
Industrial Applications
In addition to its medicinal applications, this compound may have uses in material science due to its unique electronic and optical properties. Such characteristics can be leveraged in developing new materials for electronic devices or sensors.
Case Studies and Research Findings
-
Study on HepG2 Cells : A study evaluated the cytotoxic effects of synthesized cinnamide derivatives against HepG2 cells, revealing that certain derivatives exhibited potent antiproliferative activity with IC50 values lower than standard chemotherapeutics .
Compound IC50 (µM) Mechanism This compound 4.23 Apoptosis via intrinsic pathway Staurosporine (control) 5.59 General kinase inhibition - Fluorescence Activation : Research indicated that compounds with similar structures could be used as fluorescent markers in live-cell imaging studies, enhancing our understanding of cellular dynamics and interactions.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural differences between Compound 11 and analogous thiazole- and pyridine-containing derivatives:
Key Observations:
Thiazole Substituents :
- Compound 11 ’s 6-fluorobenzo[d]thiazole fused ring system increases steric bulk and lipophilicity compared to simpler thiazole derivatives (e.g., 5-bromo- or 5-methyl-thiazole in ) . The fluorine atom likely enhances metabolic stability by resisting oxidative degradation.
- Bromine (in ’s Compound 5 ) and methyl (in Compound 6 ) substituents alter electronic properties, impacting binding affinity and solubility .
In contrast, ’s carboxamide analogs feature a C-linked pyridine, which may limit rotational freedom .
Amide Backbone: The cinnamamide moiety in Compound 11 and derivatives provides a rigid, planar structure conducive to π-π stacking with aromatic residues in target proteins.
Physicochemical and Pharmacological Properties
While biological activity data for Compound 11 are sparse in the provided evidence, inferences can be drawn from structural analogs:
- Melting Points: reports higher melting points for halogenated thiazoles (e.g., 238–243°C for 5-bromo-thiazole derivative) compared to non-halogenated analogs (220–221°C for 5-methyl-thiazole). Compound 11’s fused fluorobenzo-thiazole system may similarly elevate its melting point .
- Solubility: The pyridin-4-ylmethyl group in Compound 11 likely improves water solubility relative to non-pyridine analogs, as seen in ’s carboxamide derivatives .
- Metabolic Stability: Fluorination in Compound 11 is expected to reduce susceptibility to cytochrome P450-mediated oxidation, a common issue with non-fluorinated thiazoles .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzothiazole ring : A fluorinated aromatic system that contributes to its biological activity.
- Pyridinylmethyl group : Enhances solubility and potential receptor interactions.
- Cinnamide moiety : Known for various pharmacological properties.
The molecular formula is with a molecular weight of 393.4 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.
- Attachment of the Pyridinylmethyl Group : Reaction with pyridine-4-carboxaldehyde using a reducing agent like sodium borohydride.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.
- DNA Interaction : It could potentially bind to DNA, affecting cellular processes such as apoptosis and cell cycle regulation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.5 | Induces apoptosis, inhibits migration |
| A549 (lung cancer) | 2.0 | Promotes cell cycle arrest |
| H1299 (lung cancer) | 3.0 | Reduces inflammatory cytokines (IL-6, TNF-α) |
These findings were supported by assays such as MTT for cell viability and flow cytometry for apoptosis analysis .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It was found to significantly decrease the expression levels of inflammatory markers such as IL-6 and TNF-α in macrophage models, indicating its potential utility in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Antitumor Activity :
- Mechanistic Insights :
- Comparative Studies :
Q & A
Q. What are the key synthetic pathways for N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide?
The synthesis involves:
- Benzothiazole ring formation : Cyclization of 2-aminothiophenol derivatives with fluorinated carboxylic acids under acidic conditions (e.g., H₂SO₄) to introduce the 6-fluoro group .
- Amide coupling : Reaction of the benzothiazole intermediate with pyridin-4-ylmethylamine and cinnamoyl chloride in polar aprotic solvents (e.g., DMF) using triethylamine as a base to promote nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol or acetonitrile) to achieve >95% purity .
Q. How is structural characterization performed for this compound?
Standard protocols include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ for C₂₃H₁₈F₂N₃OS: 434.11) .
- X-ray crystallography : Using SHELXL for refinement to resolve bond angles and torsional strain in the cinnamamide moiety .
Q. What are the primary biological activities reported for this compound?
Preliminary studies indicate:
- Antimicrobial activity : Tested via agar dilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus), with MIC values ranging 8–32 µg/mL .
- Receptor modulation : Potential interaction with orexin or chemokine receptors inferred from structural analogs (e.g., Almorexant-like binding to OX2) .
Advanced Research Questions
Q. How can researchers optimize the compound’s bioactivity through structural modifications?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the pyridine ring to enhance receptor affinity, guided by SAR studies of related thiazole derivatives .
- Stereochemical tuning : Synthesize E/Z cinnamamide isomers and compare activity via chiral HPLC separation and in vitro assays .
Q. What methodologies resolve contradictions in crystallographic data during refinement?
- High-resolution data : Use synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce ambiguity in fluorine positioning .
- Twinning analysis : Employ SHELXD/SHELXE for deconvoluting overlapped diffraction patterns in polymorphic forms .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with OX2 receptors, focusing on π-π stacking (pyridine-fluorobenzothiazole) and hydrogen bonding (amide groups) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes in lipid bilayers .
Q. What strategies mitigate solubility challenges in in vivo assays?
- Prodrug design : Synthesize phosphate or acetate salts of the pyridine nitrogen to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.1) for sustained release in pharmacokinetic studies .
Q. How to address discrepancies in biological activity between analogs?
- Meta-analysis : Compare IC₅₀/MIC data across analogs (e.g., N-ethyl vs. N-morpholino derivatives) to identify critical substituents .
- Off-target profiling : Use kinase/GPCR panels (Eurofins) to rule out non-specific binding .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
